Acide pinolénique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biochemical Mechanisms

-

Mechanism of Action :

- Pinolenic acid reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 in monocytes by significant percentages (23-25%) .

- It enhances antioxidant defenses by improving the activity of enzymes such as superoxide dismutase (SOD) and catalase .

- Regulation of Lipid Metabolism :

Weight Management

Pinolenic acid has demonstrated potential in weight management by suppressing appetite. Clinical studies have indicated that supplementation with Korean pine nut oil containing PLA can lead to increased levels of satiety hormones and reduced food intake .

Cardiovascular Health

Research suggests that pinolenic acid may contribute to cardiovascular health by lowering LDL cholesterol levels and potentially reducing the risk of atherosclerosis . Its anti-inflammatory properties also play a role in mitigating cardiovascular disease risk factors.

Immune Modulation

PLA exhibits immune-modulating functions that may help maintain a healthy immune system. Its ability to reduce inflammation makes it a candidate for therapeutic applications in autoimmune conditions like rheumatoid arthritis .

Industrial Applications

Pinolenic acid is increasingly being explored for its applications in various industries:

- Nutraceuticals : Due to its health benefits, PLA is being incorporated into dietary supplements aimed at weight management and cardiovascular support.

- Functional Foods : The compound is used in formulating functional foods that promote health benefits beyond basic nutrition.

- Cosmetics : Its antioxidant properties make PLA a valuable ingredient in cosmetic formulations aimed at skin health.

Case Studies

-

Clinical Trial on Appetite Suppression :

A double-blind placebo-controlled trial demonstrated that participants consuming Korean pine nut oil experienced a significant reduction in hunger and food intake compared to the placebo group . -

Lipid-Lowering Effects :

In animal studies, diets enriched with maritime pine seed oil containing pinolenic acid led to decreased levels of HDL cholesterol and improved lipid profiles .

Mécanisme D'action

Target of Action

Pinolenic acid, an omega-6 polyunsaturated fatty acid from pine nuts, primarily targets peripheral blood-derived monocytes . It interacts with these cells to exert its anti-inflammatory and anti-atherogenic effects . It also targets hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1) .

Mode of Action

Pinolenic acid interacts with its targets to bring about significant changes. It reduces the percentage of monocytes expressing cytokines: TNF-α by 23%, IL-6 by 25%, IL-1β by 23%, and IL-8 by 20% . It also triggers the release of two hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1), which may help in weight loss .

Biochemical Pathways

Pinolenic acid affects several biochemical pathways. It activates peroxisome proliferator-activated receptors (PPARs), sirtuin3, and let7 miRNA, and KLF15, which are anti-inflammatory and antioxidative . In contrast, it inhibits DAP3, LIF, and STAT3, which are involved in TNF-α, and IL-6 signal transduction . It also inhibits oxidative phosphorylation and mitochondrial dysfunction, while activating the sirtuin (SIRTs) signaling pathway .

Result of Action

The action of pinolenic acid results in several molecular and cellular effects. It has potential anti-atherogenic and immune-metabolic effects on monocytes that are pathogenic in rheumatoid arthritis (RA) and atherosclerosis . It also has LDL-lowering properties by enhancing hepatic LDL uptake .

Analyse Biochimique

Biochemical Properties

Pinolenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate oxidative stress injury of HepG2 cells induced by H2O2 .

Cellular Effects

Pinolenic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the survival rate of HepG2 cells induced by H2O2, reduce the accumulation of intracellular reactive oxygen species (ROS), and reduce the level of intracellular malondialdehyde (MDA) .

Molecular Mechanism

Pinolenic acid exerts its effects at the molecular level through various mechanisms. It has been found to improve the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). It also regulates the expression level of Keap1 gene, increases Nrf2 gene, and up-regulates the expression levels of HO-1 and NQO1 genes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide pinolénique peut être synthétisé par diverses méthodes, notamment la fractionnement par solvant et la cristallisation à l'urée. La fractionnement par solvant implique l'utilisation de n-hexane à des températures ultra-basses (jusqu'à -85 °C) pour concentrer l'this compound à partir de l'huile de pin . Cette méthode permet d'obtenir une concentration élevée d'this compound avec des profils d'acides gras divers.

Méthodes de production industrielle : La production industrielle de l'this compound implique principalement l'extraction de l'huile de pin. L'huile est d'abord soumise à une saponification pour libérer les acides gras libres, qui sont ensuite concentrés par fractionnement par solvant ou cristallisation à l'urée . Des méthodes enzymatiques utilisant des réactions catalysées par la lipase sont également utilisées pour améliorer le rendement et la pureté de l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'acide pinolénique subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'estérification.

Réactifs et conditions communs :

Oxydation : L'this compound peut être oxydé en présence d'oxygène ou d'autres agents oxydants, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : La réduction de l'this compound implique généralement l'hydrogénation, convertissant l'acide gras polyinsaturé en une forme plus saturée.

Estérification : L'this compound peut réagir avec des alcools en présence de catalyseurs acides pour former des esters, qui sont couramment utilisés dans les industries alimentaire et cosmétique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les hydroperoxydes (provenant de l'oxydation), les acides gras saturés (provenant de la réduction) et les esters (provenant de l'estérification).

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de divers composés bioactifs.

Médecine : Il a montré un potentiel dans la gestion du poids en supprimant l'appétit par la libération d'hormones telles que la cholécystokinine et le peptide-1 de type glucagon.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement par la stimulation de la libération d'hormones. Il déclenche la libération de la cholécystokinine et du peptide-1 de type glucagon, qui sont des hormones impliquées dans la suppression de l'appétit et le métabolisme lipidique . De plus, l'this compound module les voies inflammatoires en influençant l'expression de divers gènes et protéines impliqués dans les réponses immunitaires .

Comparaison Avec Des Composés Similaires

L'acide pinolénique est similaire à d'autres acides gras polyinsaturés tels que l'acide gamma-linolénique et l'acide alpha-linolénique. il est unique dans ses activités biologiques spécifiques et sa présence dans l'huile de pin. Contrairement à l'acide gamma-linolénique, l'this compound n'est pas un acide gras essentiel mais forme toujours des métabolites biologiquement actifs .

Composés Similaires :

- Acide gamma-linolénique

- Acide alpha-linolénique

- Acide eicosapentaénoïque

- Acide docosahexaénoïque

L'this compound se distingue par sa capacité unique à supprimer l'appétit et à moduler le métabolisme lipidique, ce qui en fait un composé précieux dans les applications de recherche et industrielles .

Activité Biologique

Pinolenic acid (PNLA), an omega-6 polyunsaturated fatty acid derived from pine nuts, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and metabolic processes. This article reviews the current understanding of PNLA's biological effects, supported by recent research findings, case studies, and data tables.

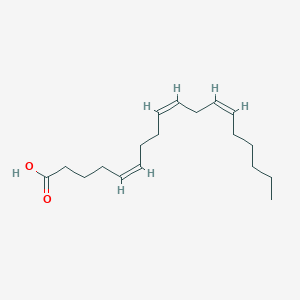

Chemical Structure and Composition

Pinolenic acid is characterized by its unique structure as a polyunsaturated fatty acid, which contributes to its biological functions. It is primarily found in the oil extracted from pine nuts, particularly from species such as Pinus koraiensis and Pinus pinea.

Anti-Inflammatory Effects

Research indicates that PNLA exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that PNLA can modulate the release of pro-inflammatory cytokines from various immune cells. For instance:

- Macrophage Studies : PNLA treatment reduced the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. A study involving THP-1 macrophages showed that PNLA reduced TNF-α release by 60% in rheumatoid arthritis (RA) patient-derived peripheral blood mononuclear cells (PBMCs) and by 50% in healthy controls .

Table 1: Effects of PNLA on Cytokine Release

| Cell Type | Treatment Conditions | Cytokine Reduction (%) |

|---|---|---|

| THP-1 Macrophages | 50 µM PNLA for 24 h + LPS stimulation | TNF-α: 60% (RA), 50% (HC) |

| PBMCs from RA Patients | 25 µM PNLA for 24 h + LPS stimulation | IL-6: 35% (HC), PGE2: 50% |

| Hep G2 Cells | 25 µM PNLA for 12 h + oleic acid | NO synthesis reduced by 60% |

Immune Regulation

PNLA has been shown to influence immune cell migration and function. It significantly reduces monocyte migration and the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages, which are critical processes in atherosclerosis and inflammatory diseases.

- Migration Studies : In a modified Boyden chamber assay, PNLA reduced THP-1 monocyte migration by 55%, indicating its potential role in modulating immune responses .

Metabolic Effects

In addition to its anti-inflammatory properties, PNLA has been linked to beneficial metabolic effects, including appetite regulation and lipid metabolism.

- Appetite Regulation : PNLA may stimulate the release of cholecystokinin, a hormone associated with satiety, thus potentially aiding in weight management .

- Lipid Metabolism : Studies have shown that dietary supplementation with PNLA can lead to favorable changes in lipid profiles by decreasing levels of arachidonic acid (AA) while increasing incorporation into liver phospholipids .

Case Studies and Clinical Implications

Recent clinical studies suggest that dietary supplementation with PNLA could be beneficial for individuals suffering from inflammatory conditions such as RA. The modulation of inflammatory pathways through dietary intake may augment existing treatments for these conditions.

Case Study Summary

- Rheumatoid Arthritis Patients : A study indicated that patients supplemented with PNLA showed reduced levels of inflammatory markers such as TNF-α and IL-6.

- Atherosclerosis Models : Animal models treated with PNLA exhibited reduced plaque formation and improved lipid profiles, suggesting protective cardiovascular effects .

Propriétés

IUPAC Name |

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-URPRIDOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895852 | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16833-54-8 | |

| Record name | Pinolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pinolenic acid (PLA) and where is it found?

A1: Pinolenic acid (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []

Q2: How does PLA exert its effects within the body?

A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]

Q3: What are the downstream effects of PLA activating FFA1 and FFA4?

A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]

Q4: What is the structural characterization of PLA?

A4:

Q5: How does the structure of PLA contribute to its activity?

A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.

Q6: What are the health benefits associated with PLA consumption?

A6: Studies suggest that PLA possesses various health benefits, including:

- Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []

- Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []

- Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]

- Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]

Q7: How does PLA affect lipid metabolism?

A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []

Q8: How is PLA absorbed and metabolized in the body?

A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []

Q9: Can PLA be chemically modified to enhance its beneficial properties?

A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []

Q10: What are the potential applications of PLA in food and pharmaceutical industries?

A10: PLA holds promise for applications in various industries:

- Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]

- Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]

- Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []

Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?

A11: Some challenges include:

Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?

A12: Several strategies can be employed to enhance PLA stability:

- Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []

Q13: Are there any analytical methods available to quantify PLA in various matrices?

A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]

Q14: What are the potential environmental impacts associated with PLA production and use?

A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.